![molecular formula C14H15F2NO4 B2383465 Diethyl-2-[(3,5-Difluor-anilino)methylen]malonat CAS No. 185010-69-9](/img/structure/B2383465.png)
Diethyl-2-[(3,5-Difluor-anilino)methylen]malonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” is a chemical compound with the molecular formula C14H15F2NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” can be represented by the SMILES string FC1=CC(NC=C(C(OCC)=O)C(OCC)=O)=CC=C1 . This represents the arrangement of atoms and bonds in the molecule.
Wirkmechanismus
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate is a highly reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, as well as aldol condensation reactions. It can also undergo cyclization reactions, in which it forms a five-membered ring structure. In addition, Diethyl 2-[(3,5-difluoroanilino)methylene]malonate can undergo conjugate addition reactions and Michael addition reactions.
Biochemical and Physiological Effects
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-tumor activities. It has also been shown to have antiviral and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has a number of advantages and limitations for use in lab experiments. One of its main advantages is its low toxicity, which makes it safe to handle and use in laboratory settings. In addition, it is a highly reactive compound, which makes it useful for a variety of synthetic reactions. However, it can also be difficult to purify and can be unstable in certain conditions.
Zukünftige Richtungen
There are a number of potential future directions for research involving Diethyl 2-[(3,5-difluoroanilino)methylene]malonate. For example, further research could be done to investigate its potential therapeutic applications, such as its ability to inhibit the growth of bacteria and its anti-inflammatory, antiviral, and antifungal activities. In addition, further research could be done to investigate its potential uses in the synthesis of polymers, dyes, and pharmaceuticals. Finally, research could be done to investigate the mechanism of action of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate and its potential applications in metal-catalyzed reactions.
Synthesemethoden
The synthesis of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate begins with the reaction of aniline with ethyl malonate in the presence of hydrochloric acid. This reaction yields a difluorinated anilinomethylenemalonate intermediate, which is then treated with diethyl malonate to form the desired product, Diethyl 2-[(3,5-difluoroanilino)methylene]malonate. This reaction is typically carried out in aqueous solution at room temperature. The reaction can be catalyzed with a variety of acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
References:
- NIST/TRC Web Thermo Tables: (https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=3.5-difluoroaniline)
- MilliporeSigma: (https://www.sigmaaldrich.com/US/en/product/aldrich/t100382)
- Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate: (https://link.springer.com/article/10.1007/s10854-021-06761-1)
Eigenschaften
IUPAC Name |
diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRREYTONEDLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
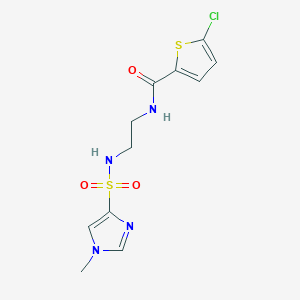
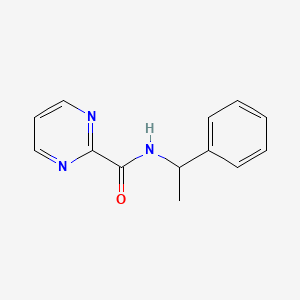
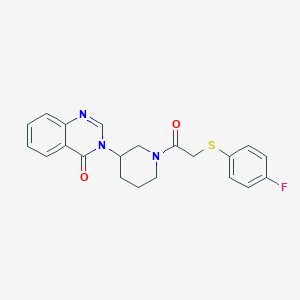

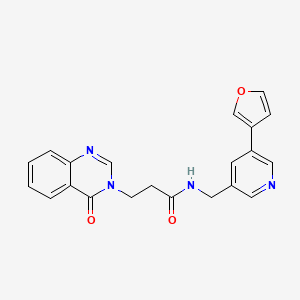
![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
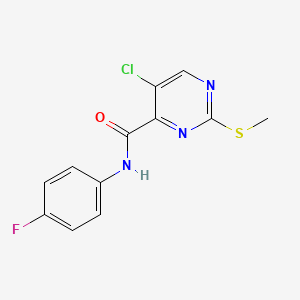
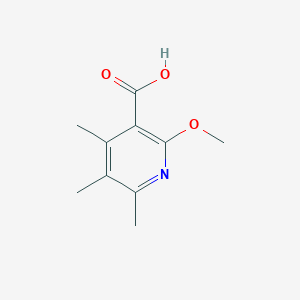
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
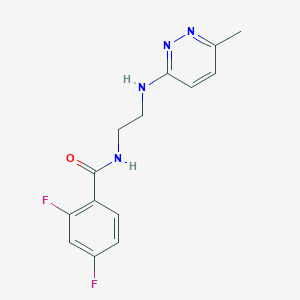
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)